6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methyl-1H-pyrazol-3-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
PFE-PKIS 44 is a compound belonging to the Published Kinase Inhibitor Set (PKIS), a collection of kinase inhibitors developed for research purposes. This compound is part of a broader effort to explore the biological functions of kinases, which are enzymes that play crucial roles in various cellular processes, including signal transduction, cell division, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PFE-PKIS 44 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of PFE-PKIS 44 is typically carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PFE-PKIS 44 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. Detailed analysis of these products is available in specialized chemical literature .
Scientific Research Applications
PFE-PKIS 44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme kinetics.
Biology: Employed in cellular assays to investigate the role of kinases in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: Utilized in the development of new drugs and chemical probes
Mechanism of Action
PFE-PKIS 44 exerts its effects by inhibiting specific kinases, thereby interfering with their ability to phosphorylate target proteins. This inhibition disrupts various signaling pathways, leading to altered cellular functions. The molecular targets and pathways involved are specific to the kinases inhibited by PFE-PKIS 44 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PFE-PKIS 44 include other kinase inhibitors such as:
PFE-PKIS 29: An mTOR inhibitor.
PFE-PKIS 43: A thieno[3,2-d]pyrimidine-based inhibitor
Uniqueness
PFE-PKIS 44 is unique due to its specific kinase inhibition profile and its ability to selectively target certain kinases over others. This selectivity makes it a valuable tool for studying kinase functions and developing targeted therapies .
Properties
CAS No. |
2639442-87-6 |
---|---|
Molecular Formula |
C19H22N6O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methylpyrazol-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H22N6O2/c1-11-14-10-20-19(21-15-8-9-24(3)23-15)22-17(14)25(13-6-4-5-7-13)18(27)16(11)12(2)26/h8-10,13H,4-7H2,1-3H3,(H,20,21,22,23) |
InChI Key |
FDGMFOHPQQFUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NN(C=C3)C)C4CCCC4)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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